molecular formula C25H28FN5O4S B11408018 N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

Cat. No.: B11408018
M. Wt: 513.6 g/mol
InChI Key: UUIDUDBDMJQGPA-JWGURIENSA-N
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Description

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperazine ring, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylsulfamoyl group, and the coupling of the piperazine and fluorobenzamide moieties. Common reagents used in these reactions include dimethyl sulfate, piperazine, and fluorobenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperazine-containing molecules, and fluorobenzamide analogs. Examples include:

    Indole-3-carbinol: A compound with anticancer properties.

    Fluorobenzamide: Used in various chemical syntheses.

    Piperazine derivatives: Commonly used in pharmaceuticals.

Uniqueness

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H28FN5O4S

Molecular Weight

513.6 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H28FN5O4S/c1-28(2)36(34,35)31-17-18(19-8-5-7-11-23(19)31)16-22(25(33)30-14-12-29(3)13-15-30)27-24(32)20-9-4-6-10-21(20)26/h4-11,16-17H,12-15H2,1-3H3,(H,27,32)/b22-16-

InChI Key

UUIDUDBDMJQGPA-JWGURIENSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)/NC(=O)C4=CC=CC=C4F

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CC2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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